molecular formula C6H4N6 B2606051 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 28524-64-3

7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B2606051
CAS RN: 28524-64-3
M. Wt: 160.14
InChI Key: NBWNGUDSEUEFAE-UHFFFAOYSA-N
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Description

7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been the subject of various studies. For instance, one study developed four efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-triazolo pyrimidines . Another study reported the synthesis of numerous heterocyclic compounds such as 5-amino-7-(aryl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles under solvent-free conditions at 100 °C .


Molecular Structure Analysis

The molecular structure of 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is similar to that of the purine ring, which is why it has been proposed as a possible surrogate of the purine ring .


Chemical Reactions Analysis

The chemical reactions involving 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile are complex and can lead to a variety of products. For example, one study reported that this compound promoted microtubule assembly and stabilization by binding to tubulins .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The [1,2,4]triazolo[1,5-a]pyrimidine moiety has shown promise in medicinal chemistry. Several clinical trials and marketed drugs leverage this scaffold with various functional groups. Notable examples include:

Synthesis and Chemical Reactions

Researchers have explored the synthesis of 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile. Optimal conditions involve cyclization of aminoazole precursors with EMMN 2. Ethanol as a solvent, either alone or with specific catalysts, yields the target product in varying yields .

Antiproliferative Activities

In vitro studies have evaluated the antiproliferative activities of related compounds. While specific data on 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is scarce, it’s worth exploring its potential against human cancer cells .

properties

IUPAC Name

7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c7-1-4-2-9-6-10-3-11-12(6)5(4)8/h2-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWNGUDSEUEFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C(=C1C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

CAS RN

28524-64-3
Record name 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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